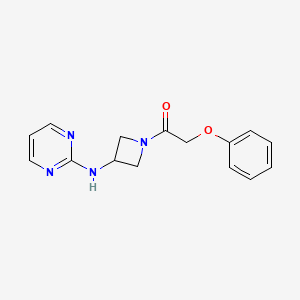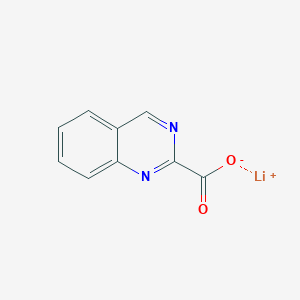
Lithium quinazoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium quinazoline-2-carboxylate is a chemical compound with the molecular formula C9H6N2O2Li. It is a lithium salt of quinazoline-2-carboxylic acid, which belongs to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a wide range of pharmacological activities, acting on different body targets . These activities include anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Mode of Action
Quinazoline derivatives have been reported to show different activities by acting on different body targets . For instance, some quinazoline derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interact with DNA .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It has been reported that certain ionic liquids, including lithium-based ones, can efficiently promote the conversion of co2 to quinazoline-2,4(1 h,3 h)-diones at 40 °c and 1 bar co2 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Lithium Quinazoline-2-Carboxylate are not fully understood yet. Quinazoline derivatives, which this compound is a part of, are known to exhibit a wide range of pharmacological activities . They have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-documented. Some quinazoline derivatives have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolines have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Quinazoline derivatives have been found to exhibit a wide range of actions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Quinazoline derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Lithium compounds have been found to exhibit dose-dependent effects . For instance, the clinical effects of lithium are maximal for mood stabilization at concentrations higher than 0.6 mEq/l .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Quinazoline derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Lithium compounds have been found to influence the transport and distribution of other molecules within cells .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The subcellular localization of proteins and RNA molecules can provide valuable insights into the functionalities of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium quinazoline-2-carboxylate typically involves the reaction of quinazoline-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as ethanol or water, under reflux conditions. The resulting product is then purified by recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Lithium quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinazoline-2-carboxaldehyde.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under mild conditions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dicarboxylic acid.
Reduction: Quinazoline-2-carboxaldehyde.
Substitution: Various metal quinazoline-2-carboxylates.
Scientific Research Applications
Lithium quinazoline-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Quinazoline-2-carboxylic acid: The parent compound, which lacks the lithium ion.
Quinazoline-4-carboxylic acid: A structural isomer with different biological activities.
Quinoxaline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but different chemical properties.
Uniqueness: Lithium quinazoline-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
lithium;quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Li/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGSLRLRGTDGR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=NC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
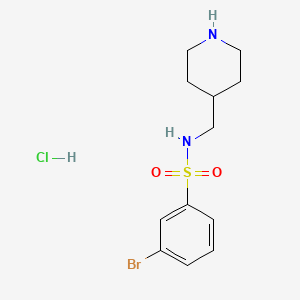
![1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole](/img/structure/B2940661.png)
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)
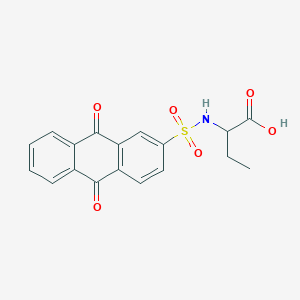
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2940666.png)
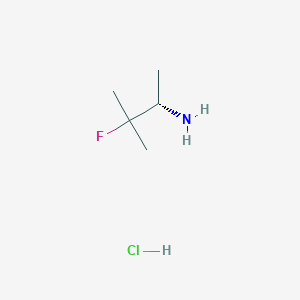
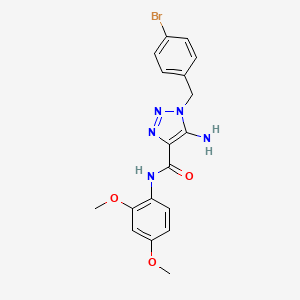
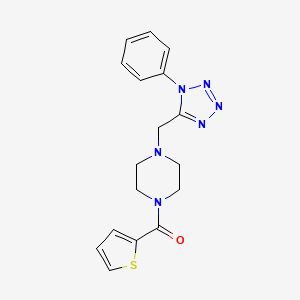
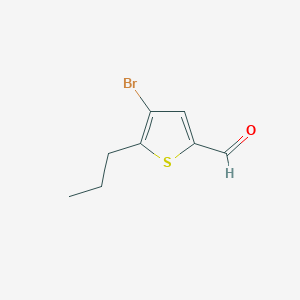
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)
